molecular formula C9H12BrNO B3220764 2-[6-(Bromomethyl)-2-pyridyl]-2-propanol CAS No. 1202402-53-6

2-[6-(Bromomethyl)-2-pyridyl]-2-propanol

Cat. No. B3220764
CAS RN: 1202402-53-6
M. Wt: 230.1 g/mol
InChI Key: QWNXNHDKTIUGQB-UHFFFAOYSA-N
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Description

The compound is a derivative of pyridine, which is a basic heterocyclic organic compound . It has a bromomethyl group attached to it, which could potentially make it useful in various chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound were not found, bromomethyl compounds are generally synthesized through halogenation reactions . The bromomethyl group can be introduced to the pyridine ring through electrophilic aromatic substitution .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 2,6-Di(bromomethyl)pyridine, consists of a pyridine ring with bromomethyl groups attached to it . The exact structure of “2-[6-(Bromomethyl)-2-pyridyl]-2-propanol” would depend on the position of the propanol group.


Chemical Reactions Analysis

Bromomethyl groups are often involved in nucleophilic substitution reactions . They can react with a variety of nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Bromomethyl pyridines are generally solid at room temperature . They may also have significant reactivity due to the presence of the bromomethyl group .

Scientific Research Applications

Coordination Chemistry and Ligand Properties

Compounds containing the pyridyl group, such as "2-[6-(Bromomethyl)-2-pyridyl]-2-propanol," have been extensively studied for their coordination chemistry and ligand properties. Research by Boča, Jameson, and Linert (2011) reviewed the chemistry and properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and its complexes, highlighting the preparation procedures, properties of free organic compounds, and their applications in spectroscopy, magnetic properties, and biological activity (Boča, Jameson, & Linert, 2011).

Biotechnological Production

The biotechnological production of propanol, including 2-propanol derivatives, has garnered interest for its potential as a biofuel component or chemical synthesis precursor. Walther and François (2016) discussed various synthetic pathways and host organisms that have been engineered to produce propanol from renewable resources, emphasizing the challenges and advances in microbial production processes (Walther & François, 2016).

Environmental Science and Toxicology

Environmental concentrations, toxicology, and the fate of brominated compounds, which include bromomethylated pyridyl propanol derivatives, have been the subject of extensive studies. Koch and Sures (2018) provided a comprehensive review of 2,4,6-tribromophenol, discussing its occurrence, toxicokinetics, toxicodynamics, and the knowledge gaps in understanding its environmental impact (Koch & Sures, 2018).

Organic Synthesis and Pharmaceutical Chemistry

The synthesis of pyridines and quinolines from propargylic alcohols, which are structurally related to "2-[6-(Bromomethyl)-2-pyridyl]-2-propanol," has significant implications in medicinal chemistry and drug discovery. Mishra, Nair, and Baire (2022) summarized various approaches to synthesizing these heterocycles, underscoring their importance in the development of pharmaceuticals and biologically active molecules (Mishra, Nair, & Baire, 2022).

Mechanism of Action

The mechanism of action of this compound is not clear without more context. If it’s being used as a reagent in a chemical reaction, its role would likely involve the transfer of the bromomethyl group .

Safety and Hazards

Compounds with bromomethyl groups can be hazardous. They may cause skin irritation, and they can be harmful if swallowed . Proper safety measures should be taken when handling these compounds .

properties

IUPAC Name

2-[6-(bromomethyl)pyridin-2-yl]propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO/c1-9(2,12)8-5-3-4-7(6-10)11-8/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWNXNHDKTIUGQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC(=N1)CBr)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-(Bromomethyl)pyridin-2-yl)propan-2-ol

Synthesis routes and methods

Procedure details

To a solution of 2-hydroxymethyl-6-(1-hydroxy-1-methylethyl)pyridine (5.1 g, 30.5 mmol) in dicholoromethane (300 mL) was added carbon tetrabromide (8.81 g, 33.6 mmol) and triphenylphosphine (11.14 g, 33.6 mmol). The reaction was stirred at ambient temperature overnight then poured into a saturated solution of sodium bicarbonate. The organic layer was separated, concentrated to dryness and purified by column chromatography, eluting with a gradient of hexane to 3:1 hexane:ethyl acetate. The title compound (5.21 g, 74%) was obtained as a colourless oil; LC-MS Retention time 2.08 min, (M+H)+ 230, 232
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
8.81 g
Type
reactant
Reaction Step One
Quantity
11.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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